1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene
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Overview
Description
1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene is an organic compound with a unique structure that includes a cyclopropylmethoxy group, a fluorine atom, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Cyclopropylmethoxy Group: This can be achieved by reacting cyclopropylmethanol with a suitable base and a halogenating agent to form cyclopropylmethoxy halide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Iodination: The final step involves the iodination of the benzene ring, which can be accomplished using iodine and a suitable oxidizing agent like iodic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in a substitution reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.
Comparison with Similar Compounds
- 1-(Cyclopropylmethoxy)-2-fluoro-4-chlorobenzene
- 1-(Cyclopropylmethoxy)-2-fluoro-4-bromobenzene
- 1-(Cyclopropylmethoxy)-2-fluoro-4-methylbenzene
Comparison: 1-(Cyclopropylmethoxy)-2-fluoro-4-iodobenzene is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher polarizability can lead to different chemical and biological properties, making this compound particularly interesting for specific applications.
Properties
IUPAC Name |
1-(cyclopropylmethoxy)-2-fluoro-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FIO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIXYSQYDQQRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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